molecular formula C12H11FN2 B8629398 4-Fluoro-2-phenylaminoaniline

4-Fluoro-2-phenylaminoaniline

Cat. No.: B8629398
M. Wt: 202.23 g/mol
InChI Key: DJGUQVRKOFIKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-phenylaminoaniline is a fluorinated aniline derivative featuring a phenylamino group at the 2-position and a fluorine atom at the 4-position of the benzene ring. Key characteristics inferred from similar compounds include:

  • Molecular framework: Aromatic amine with electron-withdrawing (fluoro) and electron-donating (phenylamino) substituents.
  • Reactivity: Likely participates in electrophilic substitution, cross-coupling, or amination reactions due to the fluorine and amine groups .
  • Applications: Potential use in medicinal chemistry (e.g., as a pharmacophore) or organic synthesis intermediates .

Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

4-fluoro-2-N-phenylbenzene-1,2-diamine

InChI

InChI=1S/C12H11FN2/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,14H2

InChI Key

DJGUQVRKOFIKEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2)F)N

Origin of Product

United States

Comparison with Similar Compounds

4-Fluoro-2-iodoaniline (CAS 61272-76-2)

Property 4-Fluoro-2-phenylaminoaniline (Inferred) 4-Fluoro-2-iodoaniline
Molecular Formula C₁₂H₁₀FN₂ (estimated) C₆H₅FIN
Substituents 4-F, 2-NHPh 4-F, 2-I
Key Reactivity Amination, cross-coupling Cross-coupling, nucleophilic substitution
Applications Pharmaceutical intermediates Medicinal chemistry, Suzuki-Miyaura reactions
Purity N/A ≥95%

Analysis: The iodine substituent in 4-Fluoro-2-iodoaniline enhances its utility in cross-coupling reactions (e.g., with palladium catalysts), whereas the phenylamino group in the target compound may favor hydrogen bonding or π-stacking in drug design .

4-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline (CAS 418785-68-9)

Property This compound (Inferred) 4-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline
Molecular Formula C₁₂H₁₀FN₂ C₁₂H₁₂FNO
Substituents 4-F, 2-NHPh 4-F, 2-CH₃, N-(furan-2-ylmethyl)
Key Reactivity Aromatic substitution Heterocyclic functionalization
Applications Ligand design, drug candidates Catalysis, heterocyclic synthesis
Purity N/A 95%

4-Fluoro-3-methylaniline (CAS 452-69-7)

Property This compound (Inferred) 4-Fluoro-3-methylaniline
Molecular Formula C₁₂H₁₀FN₂ C₇H₈FN
Substituents 4-F, 2-NHPh 4-F, 3-CH₃
Key Reactivity Directed ortho-metalation Electrophilic substitution
Applications Complex ligand systems Agrochemical intermediates
Safety Likely requires toxicity studies Limited toxicology data

Analysis: The methyl group in 4-Fluoro-3-methylaniline increases steric hindrance at the meta-position, reducing reactivity at the para-fluoro site compared to the target compound’s ortho-phenylamino group .

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline (CAS 1153197-28-4)

Property This compound (Inferred) 4-Fluoro-2-[(4-methylpiperazinyl)methyl]aniline
Molecular Formula C₁₂H₁₀FN₂ C₁₂H₁₇FN₃
Substituents 4-F, 2-NHPh 4-F, 2-(piperazinyl-CH₂)
Key Reactivity Hydrogen bonding interactions Enhanced solubility in acidic media
Applications Receptor-targeted drug design CNS drug candidates, pharmacokinetic optimization
Safety Pending toxicological evaluation No-risk guarantees in commercial sales

Analysis: The piperazinyl group improves water solubility and bioavailability, making it advantageous for blood-brain barrier penetration compared to the hydrophobic phenylamino group .

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